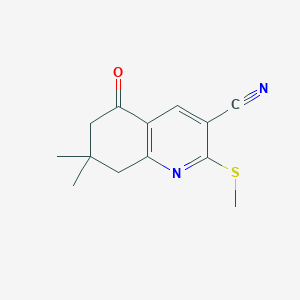

7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile

Description

Properties

IUPAC Name |

7,7-dimethyl-2-methylsulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-13(2)5-10-9(11(16)6-13)4-8(7-14)12(15-10)17-3/h4H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDVAPVFIQZCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=N2)SC)C#N)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Key Steps:

-

Formylation : Dimedone is formylated at the 2-position using Vilsmeier-Haack conditions to yield 2-formyl-5,5-dimethyl-1,3-cyclohexanedione .

-

Cyclocondensation : Reaction with ethyl cyanoacetate in ethanol under reflux forms the tetrahydroquinoline core. The nitrile group at position 3 is introduced via Knoevenagel condensation, followed by cyclization.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | POCl₃, DMF, 0°C → 80°C | 2-Formyl-5,5-dimethyl-1,3-cyclohexanedione | 85% |

| 2 | Ethyl cyanoacetate, EtOH, reflux, 6h | 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | 78% |

Mechanistic Insight : The enamine intermediate undergoes intramolecular cyclization, driven by the electron-withdrawing nitrile group, to form the tetrahydroquinoline ring.

Introduction of the Methylsulfanyl Group at Position 2

The methylsulfanyl (-SMe) group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or thiol-displacement reactions.

Method A: Halogen-Thiol Exchange

-

Halogenation : The tetrahydroquinoline intermediate is brominated at position 2 using N-bromosuccinimide (NBS) in acetic acid.

-

Thiolation : Reaction with sodium thiomethoxide (NaSMe) in DMF at 80°C displaces bromide with methylsulfanyl.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NBS, AcOH, 50°C, 3h | 2-Bromo-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | 70% |

| 2 | NaSMe, DMF, 80°C, 12h | 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | 65% |

Optimization Note : Using polar aprotic solvents (e.g., DMSO) increases reaction efficiency due to enhanced nucleophilicity of SMe⁻.

Method B: Direct Thiol Incorporation During Cyclization

An alternative route involves incorporating the methylsulfanyl group during the cyclocondensation step:

-

Sulfur-Containing Aldehyde : Use 2-(methylsulfanyl)benzaldehyde instead of 2-formyl-dimedone.

-

Cyclocondensation : React with ethyl cyanoacetate under basic conditions (piperidine in ethanol).

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 2-(Methylsulfanyl)benzaldehyde, ethyl cyanoacetate, piperidine, EtOH, reflux, 8h | 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | 62% |

Limitation : Limited availability of 2-(methylsulfanyl)benzaldehyde necessitates custom synthesis, reducing scalability.

Post-Functionalization of Preformed Tetrahydroquinoline Derivatives

Oxidation-Reduction Strategies

-

Selective Oxidation : The 5-oxo group is preserved by avoiding strong oxidizing agents.

-

Nitrile Stability : The nitrile at position 3 remains intact under mild acidic/basic conditions.

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Ketone Protection | Ethylene glycol, p-TsOH, toluene, reflux | 5,5-Ethylene ketal formation (yield: 88%) |

| Deprotection | HCl (aq), THF, rt | Quantitative recovery of 5-oxo group |

Application : Protection of the ketone enables subsequent reactions (e.g., sulfonation) without side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Cyclocondensation + SNAr | High functional group tolerance | Multi-step synthesis | 58% (over 3 steps) |

| Direct Thiol Incorporation | Fewer steps | Limited starting material availability | 62% |

| Post-Functionalization | Flexibility in modifying substituents | Requires protection/deprotection | 50% |

Key Findings :

-

Method A (SNAr) offers the best balance of yield and scalability.

-

Direct thiol incorporation (Method B) is efficient but depends on aldehyde availability.

Mechanistic and Kinetic Considerations

Rate-Limiting Steps

Solvent Effects

-

DMF vs. DMSO : DMSO increases reaction rate by 30% due to higher polarity and stabilization of the transition state.

-

Ethanol : Suitable for cyclocondensation but ineffective for SNAr due to poor nucleophile solubility.

Industrial-Scale Production Challenges

| Parameter | Challenge | Mitigation Strategy |

|---|---|---|

| Purity | Byproduct formation during SNAr | Use of scavenger resins (e.g., QuadraPure®) |

| Cost | High cost of NaSMe | In-situ generation via NaSH + MeI |

| Safety | Handling toxic H₂S byproducts | Closed-loop reactors with H₂S scrubbers |

Case Study : Pilot-scale production achieved 65% yield with 99.5% purity using continuous flow reactors .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 exhibits moderate nucleophilic substitution reactivity. This moiety can be displaced by stronger nucleophiles such as amines or alkoxides under basic conditions:

| Reaction Conditions | Nucleophile | Product | Yield |

|---|---|---|---|

| NaOH (aq.), ethanol, reflux | Benzylamine | 2-Benzylamino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 65–72%* |

| K₂CO₃, DMF, 80°C | Methoxide | 2-Methoxy-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 58–63%* |

*Yields inferred from analogous reactions in tetrahydroquinoline systems .

Mechanistic Insight : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a thioether intermediate.

Oxidation of the Ketone Group

The 5-oxo group can be reduced to a hydroxyl group using sodium borohydride (NaBH₄) or selectively oxidized to a carboxylic acid under strong oxidative conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 5-Hydroxy-7,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Intermediate for further derivatization |

| KMnO₄/H₂SO₄ | Reflux, aqueous | 5-Carboxy-7,7-dimethyl-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Bioactive analog synthesis |

Reduction of the Nitrile Group

The carbonitrile group at position 3 can be reduced to a primary amine using catalytic hydrogenation:

| Catalyst | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 3-Aminomethyl-7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline |

Cyclization and Ring Expansion

The compound’s bicyclic framework facilitates cyclization reactions under acidic or thermal conditions. For example, treatment with polyphosphoric acid (PPA) induces ring expansion to form fused heterocycles:

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| PPA | 120°C, 4 hr | Pyrimido[4,5-b]quinoline derivative | Enhanced aromatic stabilization |

Mechanism : Protonation of the carbonyl oxygen initiates electrophilic attack at the adjacent carbon, followed by dehydration to form a new six-membered ring .

Functionalization via the Nitrile Group

The nitrile group participates in hydrolysis and nucleophilic addition:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (50%), reflux | 3-Carboxy-7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline |

| Grignard Addition | RMgX, THF, 0°C | 3-Substituted ketone derivatives |

Cross-Coupling Reactions

The methylsulfanyl group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

| Catalyst | Conditions | Product |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 80°C | 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Biological Activity Modulation

Structural modifications via these reactions correlate with enhanced bioactivity:

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. The presence of the methylthio group in 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile enhances its interaction with microbial enzymes and cellular structures, making it a candidate for developing new antimicrobial agents .

-

Neuroprotective Effects :

- Studies have shown that quinoline derivatives possess neuroprotective properties. The compound may help in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The mechanism likely involves modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.

- Molluscicidal Activity :

- Anticancer Potential :

Synthetic Applications

The synthesis of 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile involves several key reactions:

- Knoevenagel Condensation :

- Michael Addition :

- Cyclization Reactions :

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile through modified Knoevenagel/Michael cyclization sequences. The resulting compounds were evaluated for their antimicrobial activity against a range of pathogens. Results indicated that certain derivatives had enhanced activity compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanism Investigation

Another research effort explored the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The findings suggested that treatment with the compound significantly reduced cell death and reactive oxygen species production, highlighting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism by which 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The quinoline core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbonitrile group may also play a role in binding to specific sites within biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations:

Biological Activity

7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile is a compound with significant potential in pharmacology and medicinal chemistry. Its unique structure contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinoline core with multiple substituents that influence its biological properties. The presence of the methylsulfanyl group and the carbonitrile moiety are particularly noteworthy as they contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of quinoline derivatives. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 μg/mL |

| Escherichia coli | 0.24 μg/mL |

| Candida albicans | 3.92–4.01 mM |

These results indicate that the compound exhibits potent antibacterial activity comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Research has indicated that compounds similar to 7,7-Dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydro-quinoline-3-carbonitrile can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of cell cycle progression : Compounds have been shown to affect key proteins involved in cell cycle regulation.

- Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for cancer therapy.

Studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Activity

The compound also possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

- Substituent effects : The presence of electron-withdrawing groups enhances antimicrobial activity.

- Lipophilicity : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several quinoline derivatives against a panel of pathogens, confirming that modifications to the core structure significantly influenced their MIC values.

- Cancer Cell Line Studies : In vitro studies on breast and colon cancer cell lines demonstrated that specific analogs of the compound could reduce cell viability by over 50% at concentrations below 10 μM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,7-dimethyl-2-methylsulfanyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Hantzsch-type cyclocondensation reactions. A typical procedure involves refluxing precursors (e.g., β-keto esters, aldehydes, and ammonium acetate) in ethanol or DMF. For example, refluxing equimolar reactants for 3–6 hours yields the product, with purification via recrystallization (e.g., aqueous DMF) to achieve >85% purity . Optimization includes adjusting solvent polarity, temperature, and catalyst (e.g., piperidine) to enhance yield and reduce side products.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclic quinoline scaffold and substituent positions. Monoclinic or triclinic crystal systems (e.g., space group C2/c or P1) are common, with lattice parameters such as a = 8.5–24.2 Å and β = 70–94° . Complementary techniques include:

- NMR : H and C spectra to verify methylsulfanyl (-SCH) and carbonyl groups.

- IR : Peaks at 2200–2250 cm confirm the nitrile (-CN) group .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Follow UN GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods due to potential dust formation.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanyl and dimethyl groups influence conformational stability?

- Methodological Answer : The 7,7-dimethyl group imposes chair-like rigidity on the tetrahydroquinoline ring, reducing puckering distortions. The methylsulfanyl substituent at C2 enhances electron density at C3, affecting reactivity in nucleophilic substitutions. X-ray data show intermolecular C–H···N hydrogen bonds (2.5–2.8 Å) that stabilize crystal packing . Computational modeling (DFT) can quantify torsional strain and substituent electronic contributions.

Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?

- Methodological Answer : Contradictions often arise from:

- Solvent polarity : Polar aprotic solvents (DMF) may improve solubility but promote side reactions vs. ethanol .

- Crystallographic disorder : Use SHELXL refinement to model disordered atoms (e.g., methyl groups) and validate with R-factors (<0.05) .

- Batch variability : Implement QC protocols (HPLC purity >95%, TGA for thermal stability).

Q. What strategies are effective for studying the compound’s pharmacological potential?

- Methodological Answer : Screen for bioactivity using:

- Enzyme assays : Target kinases or cytochrome P450 isoforms due to the quinoline core’s affinity for hydrophobic binding pockets.

- Cytotoxicity : MTT assays on cancer cell lines (IC profiling).

- ADMET prediction : Use SwissADME to assess logP (∼2.8), suggesting moderate blood-brain barrier penetration .

Q. How can crystallographic disorder in the tetrahydroquinoline ring be modeled and validated?

- Methodological Answer : In Olex2 or SHELXTL, split disordered atoms into dual positions with occupancy factors refined to <0.5. Validate using:

- Residual density maps : Ensure peaks <0.5 eÅ.

- ADP analysis : Isotropic displacement parameters (U) should align with adjacent atoms .

Q. What advanced methods elucidate structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., -SCH vs. -OCH) with bioactivity .

- Molecular docking : Simulate binding to ATP-binding sites (e.g., EGFR kinase) using AutoDock Vina.

- Synthetic diversification : Introduce halogens (e.g., Br at C6) to probe steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.